N-benzyl-N-(furan-2-ylmethyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-BENZYL-N-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core, a furan ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the acylation of N-benzyl-1-(furan-2-yl)methanamine with a suitable acylating agent under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as N,N-dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the chromene core can be reduced to form corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while reduction of the chromene core results in the formation of chromanol derivatives.
Scientific Research Applications
N-BENZYL-N-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Shares the furan ring and exhibits similar biological activities.
Benzofuran derivatives: Known for their antimicrobial and anticancer properties.
Indole derivatives: Possess a similar aromatic structure and are widely studied for their diverse biological activities.
Uniqueness
N-BENZYL-N-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a chromene core, furan ring, and benzyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H21NO4 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-benzyl-N-(furan-2-ylmethyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H21NO4/c1-16-11-17(2)23-20(26)13-22(29-21(23)12-16)24(27)25(15-19-9-6-10-28-19)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
XUFAALJYWPPQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4)C |
Origin of Product |
United States |
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